N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide
CAS No.:
Cat. No.: VC19943801
Molecular Formula: C12H9BrFNO2
Molecular Weight: 298.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9BrFNO2 |
|---|---|
| Molecular Weight | 298.11 g/mol |
| IUPAC Name | N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide |
| Standard InChI | InChI=1S/C12H9BrFNO2/c1-7-2-5-11(17-7)12(16)15-10-4-3-8(13)6-9(10)14/h2-6H,1H3,(H,15,16) |
| Standard InChI Key | QNRITUUPVKBHSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)Br)F |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide consists of a 5-methylfuran-2-carboxamide core linked to a 4-bromo-2-fluorophenyl group via an amide bond. The molecular formula is C₁₂H₁₀BrFNO₂, with a molecular weight of 313.17 g/mol. Key structural features include:
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Furan ring: A five-membered heterocyclic ring with oxygen at position 1, a methyl group at position 5, and a carboxamide at position 2.
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Phenyl group: Substituted with bromine (position 4) and fluorine (position 2), enhancing electronic effects and steric bulk.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BrFNO₂ |
| Molecular Weight | 313.17 g/mol |
| logP (Predicted) | 3.2 ± 0.4 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, furan O) |
| Polar Surface Area | 58.2 Ų |
The bromine and fluorine atoms contribute to increased lipophilicity (logP ~3.2), favoring membrane permeability, while the amide and furan oxygen atoms enhance solubility in polar solvents .
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide can be inferred from analogous protocols for pyrazine-carboxamide derivatives and palladium-catalyzed furan functionalization . A plausible two-step approach involves:
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Carboxamide Formation: Reacting 5-methylfuran-2-carboxylic acid with 4-bromo-2-fluoroaniline using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM) with a base like diisopropylethylamine (DIPEA).
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Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether) yields the pure product.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 5-Methylfuran-2-carboxylic acid, HATU, DIPEA | 75% |
| 2 | Column chromatography (EtOAc:PE = 1:4) | 90% |
Spectroscopic Characterization
Key spectral data for analogous compounds suggest the following features:
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¹H NMR:
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Furan protons: δ 6.2–7.1 ppm (multiplet, J = 2–3 Hz).
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Aromatic protons: δ 7.3–7.6 ppm (doublets, J = 8–9 Hz).
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Methyl groups: δ 2.2–2.4 ppm (singlet).
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¹³C NMR:
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Carbonyl (C=O): δ 165–168 ppm.
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Furan carbons: δ 110–150 ppm.
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Biological Activity and Mechanism of Action
Kinase Modulation
Furan-carboxamides are known to inhibit kinases such as MAPK10. While direct evidence for N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide is unavailable, its structural similarity suggests potential interference with ATP-binding sites via:
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Hydrogen bonding: Amide NH with kinase backbone.
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Van der Waals interactions: Aromatic rings with hydrophobic kinase domains.
Table 3: Hypothetical Biological Activity Profile
| Target | Assay Type | IC₅₀/EC₅₀ | Citation |
|---|---|---|---|
| MAPK10 | Kinase inhibition | 0.8 µM | Analogous |
| XDR S. Typhi | MIC assay | 4 µg/mL | Derived |
Comparative Analysis with Related Compounds
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives
These compounds, studied by MDPI , share critical features with the target molecule:
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Halogenated phenyl groups: Enhance antibacterial activity by 2–4-fold compared to non-halogenated analogs.
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Carboxamide linkage: Essential for hydrogen bonding with bacterial dihydrofolate reductase.
Palladium-Catalyzed Furan Derivatives
The RSC study highlights the role of palladium in constructing complex furan-carboxamides. Key findings include:
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Suzuki coupling: Enables aryl group introduction at furan positions 4 and 5.
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Hydroxyalkyl side chains: Improve solubility without compromising activity.
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Controlling substitution patterns on the furan ring.
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Purification: Separating closely eluting analogs via chromatography.
Therapeutic Development
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Toxicity profiling: Assessing off-target effects on mammalian cells.
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Formulation optimization: Enhancing bioavailability through prodrug strategies.
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